molecular formula C6H12FNO B14778716 (3S,4S)-3-fluoro-4-methyl-piperidin-4-ol

(3S,4S)-3-fluoro-4-methyl-piperidin-4-ol

Cat. No.: B14778716
M. Wt: 133.16 g/mol
InChI Key: RTWXDUHAJIXSQL-GDVGLLTNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4S)-3-fluoro-4-methyl-piperidin-4-ol is a chiral compound with significant interest in various scientific fields due to its unique structural and chemical properties. This compound features a piperidine ring substituted with a fluorine atom at the 3-position and a methyl group at the 4-position, along with a hydroxyl group at the 4-position. The stereochemistry of the compound is defined by the (3S,4S) configuration, indicating the specific spatial arrangement of the substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-3-fluoro-4-methyl-piperidin-4-ol typically involves several steps, starting from readily available precursors. One common method involves the asymmetric synthesis using chiral catalysts to ensure the correct stereochemistry. For example, the synthesis may begin with the preparation of a suitable piperidine derivative, followed by fluorination and methylation reactions under controlled conditions to introduce the desired substituents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure hydrogenation, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-3-fluoro-4-methyl-piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the fluorine substituent.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the fluorine atom could result in a variety of functionalized piperidine derivatives.

Scientific Research Applications

(3S,4S)-3-fluoro-4-methyl-piperidin-4-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the production of fine chemicals and as a precursor for agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (3S,4S)-3-fluoro-4-methyl-piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and hydroxyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3S,4S)-3-fluoro-4-methyl-piperidine: Lacks the hydroxyl group, which may affect its reactivity and biological activity.

    (3S,4S)-3-chloro-4-methyl-piperidin-4-ol: Substitution of fluorine with chlorine can lead to different chemical and biological properties.

    (3S,4S)-3-fluoro-4-ethyl-piperidin-4-ol: The presence of an ethyl group instead of a methyl group can alter the compound’s steric and electronic characteristics.

Uniqueness

(3S,4S)-3-fluoro-4-methyl-piperidin-4-ol is unique due to its specific stereochemistry and the presence of both a fluorine atom and a hydroxyl group

Properties

Molecular Formula

C6H12FNO

Molecular Weight

133.16 g/mol

IUPAC Name

(4S)-3-fluoro-4-methylpiperidin-4-ol

InChI

InChI=1S/C6H12FNO/c1-6(9)2-3-8-4-5(6)7/h5,8-9H,2-4H2,1H3/t5?,6-/m0/s1

InChI Key

RTWXDUHAJIXSQL-GDVGLLTNSA-N

Isomeric SMILES

C[C@@]1(CCNCC1F)O

Canonical SMILES

CC1(CCNCC1F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.